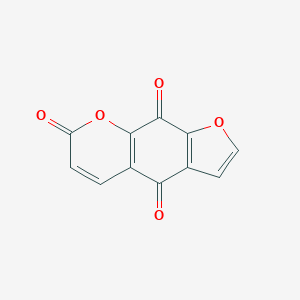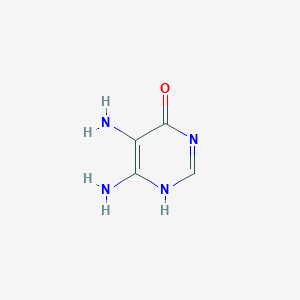
2,2-Dichloroacenaphthylen-1(2h)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves strategic reactions that enable the incorporation of dichloro groups into the acenaphthylen-1(2H)-one skeleton. A notable example involves the synthesis of 2-oxoacenaphthylen-1(2H)-ylidene nicotinohydrazide, where the compound was recrystallized from DMSO and ethanol, leading to the formation of crystals suitable for X-ray diffraction studies (Henriques et al., 2017). Such methods highlight the intricate processes involved in synthesizing complex organic compounds.
Molecular Structure Analysis
The molecular structure of 2,2-Dichloroacenaphthylen-1(2H)-one and its derivatives has been explored through various spectroscopic techniques. For instance, single-crystal X-ray diffraction studies have revealed that certain derivatives crystallize in distinct polymorphs, depending on crystallization conditions, showcasing the structural diversity within this chemical family (Henriques et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving acenaphthylene derivatives are multifaceted, with outcomes often influenced by subtle changes in reactants or conditions. For example, the reaction of acenaphthylene with elemental sulfur at elevated temperatures leads to the formation of diacenaphtho[1,2-c:1′,2′-e]-1,2-dithiin, showcasing the reactivity of the acenaphthylene core towards sulfur incorporation (Adams et al., 2004).
Physical Properties Analysis
The physical properties of 2,2-Dichloroacenaphthylen-1(2H)-one derivatives are crucial for their potential applications. The solvophobic interaction-driven folding of oligo(ethylene glycols) with naphthylene units into helical conformations in polar solvents is an example of how molecular design can influence the physical behavior of these compounds (Hou et al., 2004).
Chemical Properties Analysis
The electrochemical behavior of acenaphthene derivatives, such as 1-chloroacenaphthylene-2-carboxylic acid, has been extensively studied, revealing complex reaction mechanisms that underscore the chemical versatility of the acenaphthylene skeleton. These studies provide insights into electron and proton transfers, highlighting the intricate chemical properties of these compounds (Ghe & Valcher, 1974).
Aplicaciones Científicas De Investigación
Formation of 1,2-Disilaacenaphthene Skeleton
The reaction of hypercoordinate dichlorosilanes with magnesium, involving a group related to 2,2-Dichloroacenaphthylen-1(2h)-one, results in the formation of a 1,2-disilaacenaphthene skeleton. This process indicates potential applications in the synthesis of complex molecular structures (Tamao et al., 1999).
Synthesis of Chiral Ligands
Compounds structurally similar to 2,2-Dichloroacenaphthylen-1(2h)-one, such as 1,1′-binaphthyl-2,2′-diol and 2,2′-diamino-1,1′-binaphthyl, are versatile in synthesizing chiral ligands in coordination and metallosupramolecular chemistry. This suggests potential applications in the synthesis of chiral molecules (S. Telfer, 2003).
Organic Two-Electron Oxidant
A derivative of 2,2-Dichloroacenaphthylen-1(2h)-one, Naphthalene-1,8-diylbis(diphenylmethylium), has been used as an organic two-electron oxidant in the synthesis of benzidine via oxidative self-coupling of N,N-dialkylanilines (Terunobu Saitoh et al., 2006).
Electrochemical Behavior in Aqueous-Alcoholic Medium
The compound 1-chloroacenaphthylene-2-carboxylic acid, related to 2,2-Dichloroacenaphthylen-1(2h)-one, shows unique electrochemical behavior, reducing C1=C2 double bond with low transfer rates for the second electron exchange, indicating potential applications in electrochemistry (A. M. Ghe & S. Valcher, 1974).
Unexpected Formation in Friedel-Crafts Reaction
An unexpected formation of 1,2-dichloroacenaphthylene, a compound closely related to 2,2-Dichloroacenaphthylen-1(2h)-one, was observed during an attempted alkylation of electron-rich naphthalene with chloral hydrate. This indicates its potential reactivity in synthetic organic chemistry (Sonja Schwolow et al., 2012).
Applications in Electronics and Aerospace
The synthesis of a novel poly(binaphthylene ether) with properties like low dielectric constant and high modulus indicates potential applications in electronics, automotive, and aerospace industries (K. Tsuchiya et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dichloroacenaphthylen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUALHPVHNLDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298941 | |
| Record name | 2,2-dichloroacenaphthylen-1(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloroacenaphthylen-1(2h)-one | |
CAS RN |
13152-85-7 | |
| Record name | NSC127037 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dichloroacenaphthylen-1(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















